molecular formula C19H12BrCl2N5O3 B2394349 2-(5-bromo-2-methoxyphenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 887889-53-4

2-(5-bromo-2-methoxyphenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2394349
CAS No.: 887889-53-4
M. Wt: 509.14
InChI Key: OFZBAKKXVZXDKQ-UHFFFAOYSA-N
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Description

2-(5-bromo-2-methoxyphenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 887889-53-4) is a synthetic purine derivative supplied with a minimum purity of 95% . This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Purines are heterocyclic aromatic compounds that are fundamental to nucleic acids (DNA and RNA), energy transfer molecules like ATP, and various coenzymes . As a privileged scaffold in medicinal chemistry, purine derivatives are extensively investigated in anticancer research for their ability to interfere with critical cellular processes . These compounds can act as enzyme inhibitors, targeting proteins involved in nucleotide metabolism and signal transduction, such as cyclin-dependent kinases (CDKs) . The structural motif of this compound, featuring a carboxamide group and substituted phenyl rings, is characteristic of molecules designed to explore structure-activity relationships (SAR) and optimize anticancer efficacy . Researchers value this compound for developing novel small-molecule drugs to address challenges like drug resistance and to improve therapeutic outcomes in oncology .

Properties

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-9-(3,4-dichlorophenyl)-8-oxo-7H-purine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrCl2N5O3/c1-30-13-5-2-8(20)6-10(13)17-24-14(16(23)28)15-18(26-17)27(19(29)25-15)9-3-4-11(21)12(22)7-9/h2-7H,1H3,(H2,23,28)(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZBAKKXVZXDKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)Cl)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrCl2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-bromo-2-methoxyphenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, identified by its CAS number 869068-84-8, is a purine derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H13BrCl2N5O3, with a molecular weight of 458.2 g/mol. The structure features a purine core substituted with brominated and chlorinated aromatic groups, which may influence its biological interactions.

PropertyValue
Molecular FormulaC19H13BrCl2N5O3
Molecular Weight458.2 g/mol
CAS Number869068-84-8

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that it effectively inhibits the proliferation of various cancer cell lines. For instance, a study reported that it reduced glioma cell viability by inducing apoptosis through multiple pathways, including the activation of the Calpain/Cathepsin pathway and inhibition of the AKT/mTOR signaling pathway .

The mechanism by which this compound exerts its effects appears to be multifaceted:

  • Inhibition of Cell Proliferation : The compound has been shown to interfere with cell cycle progression, particularly at the G2/M phase.
  • Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death in cancer cells.
  • Modulation of Signaling Pathways : It inhibits key signaling pathways involved in tumor growth and survival, such as AKT and mTOR .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Glioma Cells : A specific study focused on glioma cells demonstrated that treatment with this compound led to a significant decrease in cell viability (up to 70% reduction) at concentrations as low as 10 µM .
  • Breast Cancer Models : Another investigation revealed that the compound inhibited breast cancer cell migration and invasion by downregulating matrix metalloproteinases (MMPs) involved in extracellular matrix degradation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with analogous purine-6-carboxamides and related heterocycles, focusing on substituent effects, physicochemical properties, and synthetic strategies.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at Position 2 Substituent at Position 9 Molecular Weight (g/mol) Calculated logP* Key Features
Target compound 5-Bromo-2-methoxyphenyl 3,4-Dichlorophenyl ~491.7 ~4.2 High lipophilicity; strong halogen-mediated hydrophobic interactions
2-(5-Bromo-2-methoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-... () 5-Bromo-2-methoxyphenyl 3,4-Dimethylphenyl ~463.3 ~3.8 Reduced electronegativity vs. dichlorophenyl; improved solubility
2-(3-Bromophenyl)-9-(4-tert-butylphenyl)-8-oxo-... () 3-Bromophenyl 4-tert-Butylphenyl ~484.3 ~4.5 Bulky tert-butyl group; enhanced steric hindrance
2-(4-Hydroxyphenylamino)-9-(2-methoxyphenyl)-8-oxo-... () 4-Hydroxyphenylamino 2-Methoxyphenyl ~382.4 ~2.1 Polar hydroxyl group; lower logP; potential for hydrogen bonding
8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-... () Methyl 4-Methylphenyl ~283.3 ~1.8 Minimal steric bulk; high solubility; simplified synthesis

*logP values estimated using fragment-based methods (e.g., Crippen’s method).

Key Observations:

Substituent Effects on Lipophilicity :

  • The target compound’s 3,4-dichlorophenyl group increases logP compared to dimethylphenyl (: logP ~3.8 vs. target ~4.2) due to higher halogen content .
  • The hydroxyl group in ’s compound drastically reduces logP (~2.1), enhancing aqueous solubility but limiting membrane permeability .

Synthetic Accessibility :

  • Suzuki-Miyaura coupling is a common strategy for introducing aryl groups at positions 2 and 9, as seen in carbazole derivatives (). For purines, similar cross-coupling reactions likely require palladium catalysts and boronic acid intermediates .
  • The tert-butyl group in ’s compound may complicate synthesis due to steric demands during coupling .

Biological Implications :

  • Halogenated aromatic rings (Br, Cl) in the target compound and analogs are associated with enhanced binding to ATP pockets in kinases or GPCRs.
  • The methyl groups in and improve metabolic stability but may reduce target affinity compared to halogens .

Thermal and Spectral Properties :

  • Melting points (mp) for similar compounds range widely:

  • : Likely high mp (>200°C) due to rigid aromatic systems.
  • : Lower mp (~167°C) due to flexible methyl groups .
    • IR and NMR data () suggest characteristic purine carbonyl stretches (1650–1750 cm⁻¹) and aromatic proton resonances (δ 7–8 ppm) .

Q & A

Q. Table 1: Representative Reaction Steps and Conditions

StepKey Reagents/CatalystsSolventTemperatureYield (%)
1Pd(PPh₃)₄ (Suzuki coupling)DMF/H₂O80°C65–75
2NaBH₄ (reduction)THF0–5°C80–85
3KMnO₄ (oxidation)AcetoneRT70–75

Advanced: How can reaction conditions be optimized for introducing halogenated aryl groups?

Answer:
Optimization requires:

  • Catalyst Screening : Test palladium catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) for Suzuki-Miyaura coupling efficiency .
  • Solvent Polarity : Assess DMF, THF, or toluene to balance solubility and reaction rates.
  • Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature, catalyst loading, and reaction time .

Basic: What analytical techniques confirm structural integrity and purity?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and purine core geometry (e.g., δ 8.2 ppm for purine protons) .
  • HPLC-MS : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 525.2) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline intermediates .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Discrepancies may arise from:

  • Substituent Effects : Compare dichlorophenyl vs. fluorophenyl analogs ( vs. 2) to isolate electronic/steric contributions.
  • Assay Variability : Validate enzyme inhibition protocols (e.g., ATPase vs. kinase assays) using standardized positive controls .
  • Dose-Response Curves : Replicate studies across multiple concentrations (IC₅₀ values) to confirm potency trends .

Basic: What roles do bromo and methoxy groups play in reactivity?

Answer:

  • Bromo Group : Enhances electrophilic aromatic substitution (directs reactions to meta positions) and stabilizes intermediates via inductive effects .
  • Methoxy Group : Acts as an electron donor, increasing solubility in polar solvents and influencing binding affinity to hydrophobic enzyme pockets .

Advanced: Which computational methods predict target interactions?

Answer:

  • Docking Studies : Use AutoDock Vina to model binding to kinase domains (PDB: 3NY3), focusing on hydrogen bonds with purine’s carbonyl groups .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability in aqueous environments (GROMACS, 100 ns runs) to assess conformational flexibility .

Advanced: How to evaluate stability under physiological conditions?

Answer:

  • Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C suggests thermal stability) .

Q. Table 2: Stability Profile in Aqueous Media

pH% Degradation (24 hrs)Major Degradants
125%Demethylated analog
7.4<5%None detected

Advanced: How to design structure-activity relationship (SAR) studies?

Answer:

  • Substituent Variation : Synthesize analogs with Cl → F or Br → I substitutions to assess halogen size/electronegativity effects .
  • Activity Mapping : Correlate IC₅₀ values with Hammett σ constants or LogP values to identify physicochemical drivers .

Basic: What purification strategies address low yields in final steps?

Answer:

  • Gradient Elution : Optimize silica gel columns with 10–50% ethyl acetate in hexane to resolve polar byproducts .
  • Counterion Pairing : Use trifluoroacetic acid (TFA) to improve crystallization of zwitterionic intermediates .

Advanced: How to assess synergistic effects with co-administered drugs?

Answer:

  • Isobologram Analysis : Combine with cisplatin or paclitaxel at fixed ratios and calculate combination indices (CI <1 indicates synergy) .
  • Pathway Mapping : Use RNA-seq to identify co-targeted pathways (e.g., MAPK/ERK) in cell lines .

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